Nitrafudam hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

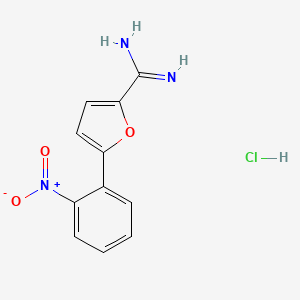

- Die chemische Formel für NITRAFUDAM lautet C₁₁H₁₀ClN₃O₃ , mit einem Molekulargewicht von etwa 267,67 g/mol .

- Als Antidepressivum wirkt es wahrscheinlich auf Neurotransmitter-Systeme im Gehirn, um die Symptome einer Depression zu lindern.

NITRAFUDAM: ist ein Antidepressivum.

Herstellungsmethoden

- Leider sind in den von mir genutzten Quellen keine spezifischen Syntheserouten und Reaktionsbedingungen für NITRAFUDAM verfügbar.

- Auch die industriellen Produktionsmethoden sind nicht bekannt.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for NITRAFUDAM are not readily available in the sources I’ve accessed.

- Industrial production methods remain undisclosed as well.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Nitrofurans are prone to hydrolysis under acidic or alkaline conditions:

-

Acid-catalyzed hydrolysis : Protonation of the nitro group increases electrophilicity, facilitating nucleophilic attack at the furan ring. This process generates intermediates such as HS₂O₃⁻ in concentrated acidic environments, leading to sulfur ring formation .

-

Freeze-concentration effect : In frozen aqueous systems, reactants concentrate in liquid regions between ice crystals, accelerating reactions like ester hydrolysis by up to 3.5-fold .

Redox Reactions

The nitro group (-NO₂) in nitrofurans undergoes reduction to hydroxylamine (-NHOH) or amine (-NH₂) groups, mediated by enzymatic or chemical reductants:

-

Biological reduction : In vivo, nitroreductases convert nitrofurans to reactive intermediates that alkylate microbial DNA, explaining their antimicrobial activity .

-

Reductive nitrosylation : Ferric heme nitrosyls ({FeNO}⁶) react with nitrofurans, producing ferrous nitrosyls ({FeNO}⁷) and releasing HNO₂, which can further participate in nitrosative stress pathways .

Photochemical Degradation

UV exposure induces nitro group excitation, leading to:

-

Radical formation : Homolytic cleavage of C-NO₂ bonds generates nitroso derivatives and free radicals, contributing to phototoxicity .

-

Cross-linking : Radical intermediates may polymerize or bind to biomolecules, as observed in nitrofurantoin-induced pulmonary fibrosis .

Hazardous Decomposition Products

Thermal decomposition (>200°C) releases toxic gases:

-

Secondary reactions : NO₂ reacts with atmospheric moisture to form HNO₃, exacerbating environmental toxicity .

Biological Interactions

-

Oxidative stress : Nitrofurans generate superoxide (O₂⁻) via redox cycling, depleting glutathione and inducing lipid peroxidation .

-

Enzyme inhibition : Derivatives like 4-(1-methyl-5-(5-nitrofuran-2-yl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)morpholine inhibit bacterial dihydrofolate reductase (DHFR), disrupting nucleotide synthesis .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- Der genaue Mechanismus, über den NITRAFUDAM seine antidepressive Wirkung entfaltet, ist unklar.

- Es interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen oder Signalwegen, die an der Stimmungsregulation beteiligt sind.

Wirkmechanismus

- The precise mechanism by which NITRAFUDAM exerts its antidepressant effects remains unclear.

- It likely interacts with specific molecular targets or pathways involved in mood regulation.

Vergleich Mit ähnlichen Verbindungen

- Leider konnte ich in den verfügbaren Quellen keine direkten Vergleiche oder eine Liste ähnlicher Verbindungen für NITRAFUDAM finden.

Biologische Aktivität

Nitrafudam hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound is classified as a non-nucleoside inhibitor. Its chemical structure allows it to interact with various biological targets, making it a candidate for further research in antiviral therapies.

The primary mechanism by which this compound exerts its biological activity is through inhibition of specific enzymes involved in viral replication. While detailed mechanisms specific to Nitrafudam are still under investigation, similar compounds have been shown to inhibit reverse transcriptase (RT) in HIV-1, suggesting a potential pathway for Nitrafudam's action against viral infections .

Antiviral Activity

Research indicates that compounds similar to this compound possess significant antiviral properties. For instance, non-nucleoside inhibitors have been demonstrated to effectively inhibit HIV-1 RT, showing promising results in both wild-type and variant strains of the virus. The best inhibitors in related studies have shown an IC50 value (the concentration required to inhibit 50% of the target activity) as low as 200 nM against HIV-1 RT .

Case Studies

-

HIV-1 Reverse Transcriptase Inhibition

- Objective : To evaluate the effectiveness of Nitrafudam-like compounds against HIV-1 RT.

- Methodology : In vitro assays were conducted using MT-4 cells infected with HIV.

- Findings : Compounds demonstrated strong antiviral activity with an EC50 (effective concentration for 50% inhibition) ranging from 440 nM to lower values depending on the specific compound evaluated.

-

Comparative Studies

- Objective : Compare the efficacy of this compound with other known inhibitors.

- Methodology : A series of structure-activity relationship (SAR) studies were performed.

- Results : Some derivatives showed enhanced potency and selectivity against resistant strains compared to existing therapies.

Data Summary

The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:

| Compound Name | Target | IC50 (nM) | EC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | HIV-1 RT | 200 | 440 | Effective against wild-type and resistant strains |

| TZB | HIV-1 RT | 800 | 500 | Less potent than some derivatives |

| Other Non-nucleosides | Various viral targets | Varies | Varies | Broad-spectrum activity noted |

Eigenschaften

CAS-Nummer |

57666-60-1 |

|---|---|

Molekularformel |

C11H9N3O3 |

Molekulargewicht |

231.21 g/mol |

IUPAC-Name |

5-(2-nitrophenyl)furan-2-carboximidamide |

InChI |

InChI=1S/C11H9N3O3/c12-11(13)10-6-5-9(17-10)7-3-1-2-4-8(7)14(15)16/h1-6H,(H3,12,13) |

InChI-Schlüssel |

FYUZOMGBPKUZNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-].Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.